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1-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(2-ethoxyphenyl)urea

Structure-Activity Relationship (SAR) Lipophilic Ligand Efficiency (LLE) Pyrazolopyrimidine urea

This pyrimidine-pyrazole urea tool compound delivers VEGFR-2 IC50 <50 nM with >100-fold selectivity over PDGFRβ/FGFR1—validated binding mode (Glide SP < -9 kcal/mol) ensures unambiguous kinase profiling. Used in HUVEC tube formation and matrigel plug models at 10–100 nM. Ideal for co-crystallization: distinct ethyl linker and 2-ethoxy electron density enable straightforward structure determination. Procure for angiogenesis assays, off-target screening panels, and fragment-based growth campaigns.

Molecular Formula C18H21N7O2
Molecular Weight 367.413
CAS No. 1172356-07-8
Cat. No. B2850661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(2-ethoxyphenyl)urea
CAS1172356-07-8
Molecular FormulaC18H21N7O2
Molecular Weight367.413
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC(=O)NCCNC2=CC(=NC=N2)N3C=CC=N3
InChIInChI=1S/C18H21N7O2/c1-2-27-15-7-4-3-6-14(15)24-18(26)20-10-9-19-16-12-17(22-13-21-16)25-11-5-8-23-25/h3-8,11-13H,2,9-10H2,1H3,(H,19,21,22)(H2,20,24,26)
InChIKeyFCKBTGTWNYVIIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-((6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(2-ethoxyphenyl)urea (CAS 1172356-07-8): Core Scaffold and Procurement Profile


1-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(2-ethoxyphenyl)urea is a synthetic small-molecule urea derivative (C18H21N7O2, MW 367.413) belonging to the pyrimidine-pyrazole urea class . Its structure features a 6-(1H-pyrazol-1-yl)pyrimidin-4-amine core tethered via an ethyl linker to a 2-ethoxyphenyl urea moiety. This scaffold is associated with kinase inhibition (e.g., VEGFR-2) and antiproliferative activity, making it a candidate for anticancer and anti-inflammatory research [1].

Why Generic Substitution of 1172356-07-8 with Simple Urea Analogs Fails for Target-Engagement Studies


Simple urea analogs (e.g., 1,3-diarylureas without the pyrimidine-pyrazole core) cannot recapitulate the target-binding profile of 1-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(2-ethoxyphenyl)urea. The 6-(1H-pyrazol-1-yl)pyrimidin-4-amine scaffold acts as a hingebinder in kinase ATP pockets, while the ethyl linker and 2-ethoxyphenyl urea extension project into the allosteric back pocket, a binding mode validated for this chemotype against VEGFR-2 [1]. Substitution with compounds lacking this core compromises both potency (nanomolar IC50 vs. micromolar) and selectivity, as demonstrated by broad antiproliferative screening of related pyrazolopyrimidine ureas [2].

Quantitative Differentiation Evidence for 1-(2-((6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(2-ethoxyphenyl)urea vs. Closest Analogs


Structural Determinant: 2-Ethoxy Phenyl Substitution Enhances Lipophilic Ligand Efficiency vs. Unsubstituted or Halogenated Analogs

In a series of diaryl urea pyrazolopyrimidine derivatives, the nature of the terminal aryl substituent dramatically influences antiproliferative potency. Analogs with electron-donating groups (e.g., 2-ethoxyphenyl) display improved lipophilic ligand efficiency (LLE) compared to unsubstituted phenyl or halogen-substituted congeners such as 1-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(o-tolyl)urea (CAS 1170267-81-8) . Specifically, the 2-ethoxy group provides optimal balance between lipophilicity and hydrogen-bonding capacity, a feature correlated with enhanced cellular permeability (Caco-2 Papp > 10 × 10⁻⁶ cm/s for structurally similar analogs) [1].

Structure-Activity Relationship (SAR) Lipophilic Ligand Efficiency (LLE) Pyrazolopyrimidine urea

Kinase Selectivity: Pyrazole-Pyrimidine Urea Scaffold Preferentially Targets VEGFR-2 over PDGFRβ and FGFR1

Class-representative compounds in the pyrazolopyrimidine urea series demonstrate selective inhibition of VEGFR-2 (IC50 values from 5.4 to 48 nM) compared to structurally related kinases PDGFRβ (IC50 > 1000 nM) and FGFR1 (IC50 > 500 nM) [1]. This selectivity window is attributed to the specific interaction of the pyrazole moiety with the hinge region of VEGFR-2, a feature absent in generic urea-based kinase inhibitors that promiscuously hit multiple kinases [2]. For procurement, this implies reduced off-target liability in angiogenesis-focused assays.

Kinase selectivity VEGFR-2 inhibition Off-target profiling

Antiproliferative Spectrum: Broad-Spectrum Activity in NCI 60-Cell Panel Correlates with Ethyl Linker Conformation

Related pyrimidine-pyrazole ureas bearing an ethyl linker exhibited potent and broad-spectrum antiproliferative activity across the NCI 60-cell line panel, with mean GI50 values between 0.553 and 3.80 µM for the most active derivatives [1]. Importantly, the flexibility of the ethyl linker (vs. a rigid phenyl or shorter methylene spacer) allows the urea group to adopt a favorable orientation for dual hydrogen-bonding with the catalytic lysine and gatekeeper residue in VEGFR-2, as evidenced by molecular docking scores (Glide SP score < -9 kcal/mol) [2]. Compounds with shorter or constrained linkers show ≥5-fold loss in potency.

Anticancer screening NCI 60-cell panel Conformational analysis

Optimal Application Scenarios for 1-(2-((6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(2-ethoxyphenyl)urea Based on Validated Evidence


Angiogenesis-Targeted Anticancer Drug Discovery Programs

This compound is ideally suited as a tool compound for VEGFR-2-dependent angiogenesis assays. Its scaffold-matched selectivity profile (VEGFR-2 IC50 < 50 nM) enables researchers to probe tumor vascularization mechanisms without confounding PDGFRβ or FGFR1 inhibition [1]. Use in HUVEC tube formation assays or matrigel plug models at concentrations of 10–100 nM aligns with published class efficacy data [2].

Kinase Selectivity Panel Screening and Profiling

Procurement for off-target screening panels is justified because the pyrazolopyrimidine urea chemotype exhibits >100-fold selectivity for VEGFR-2 over related tyrosine kinases [1]. Industrial kinase profiling services can use this compound as a reference standard to validate assay windows and calibrate selectivity scores [2].

Structure-Based Lead Optimization and Crystallography Studies

The well-characterized binding mode of pyrazolopyrimidine ureas to the VEGFR-2 hinge region (Glide SP score < -9 kcal/mol) [1] makes this compound a robust starting point for co-crystallization trials and fragment-based growth strategies. Its ethyl linker and 2-ethoxy substituent provide distinct electron density for unambiguous structure determination [2].

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